Bromosporine

Content Navigation

Product Name

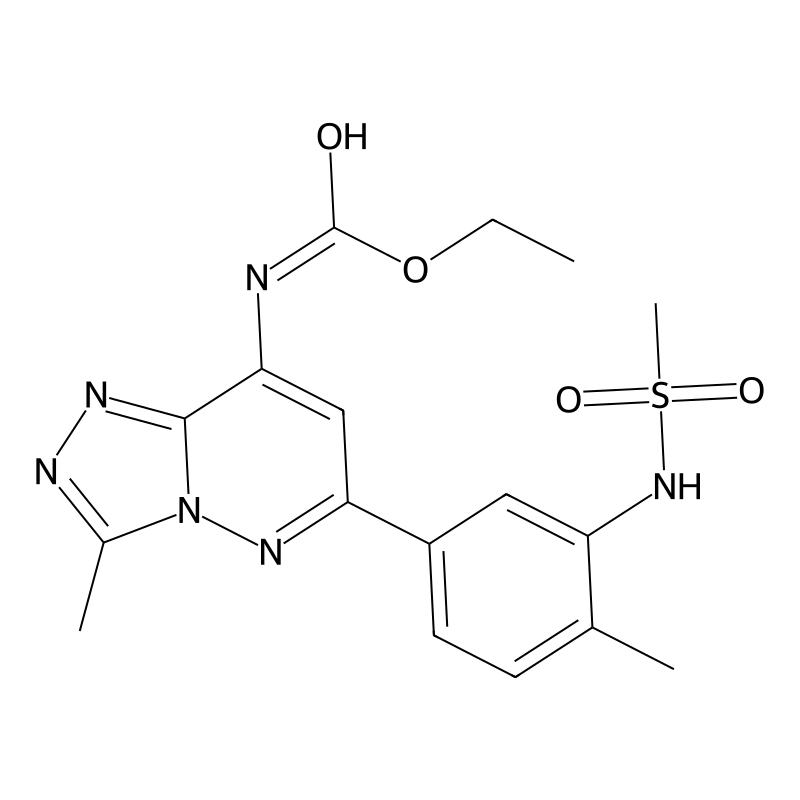

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bromosporine mechanism of action bromodomain inhibition

Mechanism of Action and Structural Basis

Bromosporine functions as a competitive inhibitor that binds to the conserved acetyl-lysine binding site found in bromodomains.

- Conserved Binding Mode: The inhibitor inserts itself into the hydrophobic cavity of the bromodomain, a site typically occupied by acetylated lysine. Its binding mode is conserved across different bromodomains. A key interaction involves the sulfonamide moiety of this compound forming a direct hydrogen bond with a conserved asparagine residue (e.g., Asn140 in BRD4(1), Asn100 in BRD9) in the BC loop, which is critical for acetyl-lysine recognition [1].

- Extension into the ZA Loop: Unlike many selective inhibitors, this compound is designed to extend its sulfonamide substituent towards the front of the ZA-loop binding cavity. This channel is a common feature in most bromodomains but is less frequently used by specific histone peptides. By targeting this groove, this compound achieves its broad selectivity across different bromodomain families [1].

- Shape Complementarity: The high-affinity binding is largely attributed to excellent shape complementarity between the this compound molecule and the diverse acetyl-lysine binding sites of various bromodomains [1].

Quantitative Profiling of Bromodomain Inhibition

The table below summarizes the binding affinities of this compound for a selection of bromodomains, demonstrating its potent and broad activity [1].

| Bromodomain | Protein | Affinity (K_D in nM) |

|---|---|---|

| BRD4(1) | BET Family | 41.8 ± 2.8 |

| BRD4(2) | BET Family | 39.7 ± 2.2 |

| BRD9 | SWI/SNF Complex (Subfamily IV) | 41.7 ± 3.8 |

| BRDT(1) | BET Family | 40.2 ± 2.8 |

| TAF1L(2) | Family II | 43 |

| BRD2(2) | BET Family | 50.3 ± 5.0 |

| BRD3(2) | BET Family | 50.0 ± 4.7 |

| BRPF1B | Subfamily IV | 311.5 |

| BRD1 | Subfamily IV | 1,653 ± 66 |

| BAZ2A | Family VIII | 3,745 ± 291 |

| PCAF | — | 4,700 (approx.) |

Key Experimental Protocols for Characterization

The pharmacological profile of this compound was established using several key biophysical and structural techniques.

- Thermal Shift Assay (TSA): This method was used for the initial screening of a focused library of dicyclic chemotypes. The assay identifies potential binders by measuring the stabilization and increase in the protein's melting temperature (ΔT_m) upon ligand binding [1].

- Biolayer Interferometry (BLI): this compound was screened against a panel of 42 recombinant biotinylated bromodomains covering all structural families. BLI confirmed its broad activity by quantifying real-time binding interactions between the ligand and immobilized proteins [1].

- Isothermal Titration Calorimetry (ITC): This technique provided quantitative binding affinities (K_D) and thermodynamic parameters (ΔH, ΔS) for this compound's interaction with various bromodomains, confirming its high potency with nanomolar affinity for many targets [1].

- X-ray Crystallography: High-resolution crystal structures of this compound in complex with diverse bromodomains (e.g., BRD9, BRD4(1), TAF1L(2)) were determined. These structures visually confirmed the conserved binding mode and provided a structural basis for its promiscuity, showing how the molecule achieves shape complementarity with different binding pockets [1].

Research Applications and Biological Context

This compound serves as an important tool for validating bromodomains as therapeutic targets and understanding their biology.

- Identification of Master Regulators: In leukemic cell lines, this compound treatment produced a transcriptional signature nearly identical to that of selective BET inhibitors like JQ1. This indicated that in this context, BET proteins are the dominant mediators of the primary transcription response to pan-bromodomain inhibition, while other bromodomains play a lesser role [1].

- Functional Screening: Its promiscuity makes it ideal for identifying cellular processes and diseases where bromodomains have a regulatory function. It has shown therapeutic potential in diverse areas, including reactivating latent HIV-1 infection by targeting BET proteins [2] and enhancing the effect of 5-FU in colorectal cancer cells [3].

- Starting Point for Probe Development: Similar to the kinase inhibitor staurosporine, this compound's broad-profile provides a valuable chemical starting point for the development of more selective and potent inhibitors for specific bromodomains [1].

Bromodomain Inhibition in HIV-1 Latency Reversal

Research has shown that this compound can potently reactivate latent HIV-1, and its mechanism involves the BET protein BRD4 and the transcription elongation factor P-TEFb. The following diagram illustrates this signaling pathway.

This compound inhibits BRD4 to activate HIV-1 transcription via the P-TEFb/Tat pathway.

This compound's primary value to researchers lies in its use as a promiscuous chemical probe to broadly assess the therapeutic potential of bromodomain inhibition across different disease models. It helps determine if investing in the development of selective inhibitors for a specific bromodomain is warranted.

References

bromosporine pan-bromodomain inhibitor profile

Bromosporine Target Affinity Profile

| Bromodomain | Affinity (KD) | Measurement Method |

|---|---|---|

| BRD4(1) | 41.8 nM | Isothermal Titration Calorimetry (ITC) [1] |

| BRD4(2) | 39.7 nM | Isothermal Titration Calorimetry (ITC) [1] |

| BRD9 | 41.7 nM | Isothermal Titration Calorimetry (ITC) [1] |

| BRD2(1) | 97.1 nM | Isothermal Titration Calorimetry (ITC) [1] |

| BRD3(1) | 91.7 nM | Isothermal Titration Calorimetry (ITC) [1] |

| TAF1L(2) | 43 nM | Isothermal Titration Calorimetry (ITC) [1] |

| BRD1 | 1.65 µM | Isothermal Titration Calorimetry (ITC) [1] |

| BRPF1B | 311.5 nM | Isothermal Titration Calorimetry (ITC) [1] |

| BAZ2A | 3.75 µM | Isothermal Titration Calorimetry (ITC) [1] |

| CECR2 | 0.017 µM (17 nM) | Biochemical Assay (IC50) [2] |

Mechanism of Action and Structural Basis

This compound achieves its pan-inhibitory activity through a conserved binding mode. Structural studies (X-ray crystallography) reveal that this compound inserts into the acetyl-lysine binding cavity of various bromodomains [1]. The following diagram illustrates this conserved interaction pattern.

Conserved binding mode of this compound across different bromodomains [1].

Key Experimental Protocols and Applications

This compound's value in research is highlighted by its use in various experimental contexts.

- Cell Viability and Combination Studies: In colorectal cancer research, cells were treated with this compound and 5-FU. Cell viability was measured using MTS assays after 24 hours, and combination index (CI) values were calculated using the Chou-Talalay method to confirm synergistic effects [3].

- Transcriptional Profiling: To identify processes regulated by bromodomains, leukemic cells were treated with this compound. Genome-wide transcriptional analysis was performed using Illumina microarrays after short-term exposure (e.g., 6 hours). This approach revealed a pronounced BET inhibitor signature, indicating that BET proteins are master regulators of the primary transcription response in this context [1].

- Latent HIV-1 Reactivation: this compound was used at specific concentrations to reactivate HIV-1 replication in different latency models, demonstrating its utility in virology and immunology research [4].

This compound in Preclinical Research

Research shows this compound has broad anti-proliferative activity across many cancer cell lines [5]. Its effects can be context-dependent; in leukemia models, its transcriptional impact is primarily through BET family inhibition [1], while in colorectal cancer, it synergizes with 5-fluorouracil (5-FU) to inhibit proliferation and induce apoptosis [3].

Chemical and Handling Specifications

For laboratory use, note the following specifications of this compound [4] [2]:

| Property | Specification |

|---|---|

| CAS Number | 1619994-69-2 |

| Molecular Formula | C17H20N6O4S |

| Molecular Weight | 404.44 g/mol |

| Solubility | Soluble in DMSO (up to 25-100 mg/mL) |

| Storage | -20°C; stable for 1 year as supplied |

References

- 1. Promiscuous targeting of bromodomains by this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound BRD1, BRD2, BRD3, BRD4 27612 [bpsbioscience.com]

- 3. BET inhibitor this compound enhances 5-FU effect in ... [sciencedirect.com]

- 4. This compound | Pan-bromodomain inhibitor [focusbiomolecules.com]

- 5. A novel pan-selective bromodomain inhibitor for epigenetic ... [sciencedirect.com]

Binding Affinity (KD) of Bromosporine for BET Proteins

The following table summarizes the quantitative binding data for bromosporine's interaction with the first (BD1) and second (BD2) bromodomains of BET proteins, as determined by Isothermal Titration Calorimetry (ITC) [1].

| BET Protein | Bromodomain | KD (nM) | Measurement Method |

|---|---|---|---|

| BRD4 | BD1 | 41.8 ± 2.8 | ITC [1] |

| BRD4 | BD2 | 39.7 ± 2.2 | ITC [1] |

| BRDT | BD1 | 40.2 ± 2.8 | ITC [1] |

| BRDT | BD2 | 172.1 ± 10.6 | ITC [1] |

| BRD2 | BD1 | 97.1 ± 6.7 | ITC [1] |

| BRD2 | BD2 | 50.3 ± 5.0 | ITC [1] |

| BRD3 | BD1 | 91.7 ± 5.3 | ITC [1] |

| BRD3 | BD2 | 50.0 ± 4.7 | ITC [1] |

Structural data confirms that this compound inserts into the acetyl-lysine binding cavity of BRD4 BD1, engaging the conserved asparagine (Asn140) and extending toward the ZA-loop [1] [2].

Experimental Protocols for Key Assays

Here are the methodologies for the primary experiments used to characterize this compound binding.

Isothermal Titration Calorimetry (ITC)

ITC is considered a gold standard for determining binding affinity in solution [1].

- Purpose: To directly measure the thermodynamic parameters of binding, including KD (binding affinity), enthalpy change (ΔH), and stoichiometry (N) [1].

- Typical Protocol: A solution of this compound is titrated step-by-step into a cell containing the purified bromodomain protein. The instrument measures the heat released or absorbed with each injection. Data is fitted to a binding model to calculate the KD and other parameters [1].

Biolayer Interferometry (BLI)

BLI is a label-free technique for measuring binding kinetics and affinity [1].

- Purpose: To screen binding activity against a broad panel of bromodomains and determine association/dissociation rates [1].

- Typical Protocol: Biotinylated bromodomains are immobilized on streptavidin-coated biosensors. The sensors are then dipped into a solution of this compound to measure the association phase, followed by a buffer solution to measure the dissociation phase. The resulting data is analyzed to determine kinetic constants [1].

Thermal Shift Assay

This assay monitors protein thermal stability upon ligand binding [1].

- Purpose: To rapidly assess ligand binding by detecting an increase in the protein's melting temperature (ΔTm) [1].

- Typical Protocol: A purified bromodomain is mixed with a fluorescent dye and this compound. The dye fluoresces strongly in a hydrophobic environment. As the temperature increases, the protein unfolds and exposes its hydrophobic core, allowing the dye to bind and fluoresce. A shift in the unfolding temperature in the presence of a ligand indicates binding [1].

X-ray Crystallography

This technique provides atomic-level structural details of the protein-inhibitor complex [1].

- Purpose: To determine the high-resolution 3D structure of a bromodomain co-crystallized with this compound and elucidate its binding mode [1].

- Typical Protocol: The protein-ligand complex is crystallized. The crystal is exposed to X-rays, and the resulting diffraction pattern is used to calculate an electron density map. This compound is then modeled into the electron density to visualize its specific atomic interactions with the binding pocket [1] [2].

Context of BET Proteins and Bromodomain Function

This compound was developed as a promiscuous, "staurosporine-like" tool compound to probe the biological functions of diverse bromodomains [1]. Its design was based on analyzing conserved structural features across the bromodomain family to create a molecule that could avoid subfamily-unique features and achieve broad activity [1].

The BET protein family includes BRD2, BRD3, BRD4, and BRDT [3] [4]. All members contain two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine residues on histones and other proteins [5] [4]. A key feature of BET bromodomains is their preference for binding to di-acetylated motifs [6]. The following diagram illustrates the general mechanism of how BET inhibitors like this compound affect gene transcription.

This compound binds competitively in the acetyl-lysine binding pocket, displacing BET proteins from chromatin and leading to the downregulation of key growth-promoting genes, such as MYC, which explains its strong anti-proliferative effects in cancer models [1] [5].

Key Takeaways for Researchers

- Potent Pan-BET Inhibitor: this compound exhibits nanomolar affinity for all eight bromodomains across the four BET proteins (BRD2, BRD3, BRD4, BRDT), making it an excellent tool for pan-BET inhibition studies [1].

- Tool Compound Utility: Its primary value lies in its broad promiscuity across the bromodomain family, helping identify biological processes regulated by BRDs. Follow-up studies with more selective inhibitors are needed to attribute effects to specific BET members or bromodomains [1].

- Validated Experimental Data: The KD values from ITC provide a reliable, solution-based measurement of its high binding potency for the BET family [1].

References

- 1. Promiscuous targeting of bromodomains by this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. 6V0U: Crystal structure of the first bromodomain (BD1) ... [rcsb.org]

- 3. A Comprehensive Review of BET Protein Biochemistry ... [pmc.ncbi.nlm.nih.gov]

- 4. Bromodomain and extraterminal (BET) proteins: biological ... [nature.com]

- 5. The mechanisms behind the therapeutic activity of BET ... [pmc.ncbi.nlm.nih.gov]

- 6. The bromodomains of BET family proteins can recognize ... [pmc.ncbi.nlm.nih.gov]

bromosporine chemical probe epigenetic research

Mechanism of Action and Binding Profile

Bromodomains are epigenetic "reader" modules that recognize acetylated lysine residues on histones and other proteins [1]. Bromosporine acts as a potent, promiscuous inhibitor by targeting the conserved acetyl-lysine binding pocket found across many bromodomains [2]. The table below summarizes its binding affinity for a selection of its targets.

| Target | Affinity (KD or IC₅₀) | Source / Assay |

|---|---|---|

| CECR2 | 17 nM (IC₅₀) [3] / 43 nM (KD) [2] | BPS Bioscience / ITC |

| BRD4(1) | 41.8 nM (KD) [2] | Isothermal Titration Calorimetry (ITC) |

| BRD9 | 41.7 nM (KD) [2] / 122 nM (IC₅₀) [3] | ITC / BPS Bioscience |

| BRD2(1) | 97.1 nM (KD) [2] / 410 nM (IC₅₀) [3] | ITC / BPS Bioscience |

| PCAF | 4.7 μM (KD) [2] / 2.1 μM (IC₅₀) [4] | ITC / Not Specified |

The following diagram illustrates the mechanism by which this compound's broad targeting leads to specific phenotypic outcomes in research models.

Key Experimental Applications and Protocols

This compound is used to identify bromodomain-dependent processes and to validate findings obtained with selective inhibitors.

Transcriptional Profiling in Leukemia

- Objective: To determine if non-BET bromodomains are master regulators of primary transcription response [2].

- Cell Lines: Leukemic cell lines known to be sensitive to BET inhibition.

- Procedure:

- Treat cells with this compound (e.g., 1 µM) or a selective BET inhibitor like JQ1 for a short duration (e.g., 6-12 hours).

- Perform genome-wide transcriptional analysis using microarrays or RNA-seq.

- Compare gene expression signatures.

- Key Findings: The transcriptional changes induced by this compound largely overlapped with the BET inhibitor signature, indicating that BET proteins, not other bromodomains, are the dominant regulators of primary transcription response in this context [2].

Assessing Synergistic Anti-Cancer Effects

- Objective: To investigate if broad bromodomain inhibition synergizes with standard chemotherapeutics [4].

- Cell Lines: Colorectal cancer (CRC) or other solid tumor cell lines.

- Procedure:

- Treat cells with a range of this compound concentrations alone and in combination with a chemotherapeutic agent like 5-Fluorouracil (5-FU).

- Use cell viability assays to calculate synergy.

- Analyze cell cycle by flow cytometry.

- Key Findings: this compound synergistically inhibits CRC cell growth with 5-FU and increases the proportion of cells arrested in the G1 phase of the cell cycle [4].

Latent HIV-1 Reactivation

- Objective: To reactivate latent HIV-1 virus as a "shock and kill" strategy to eliminate residual reservoirs [4] [5].

- Cellular Models: Latent HIV-1 J-Lat cell lines or primary CD4+ T cells from infected patients.

- Procedure:

- Treat latent cell models with this compound (e.g., 2.5 µM).

- Measure HIV-1 replication or reporter gene activation.

- Combine with antiretroviral therapy to assess viral clearance.

- Key Findings: this compound reactivates HIV-1 replication in latent models without marked toxicity in primary CD4+ T cells, suggesting its potential use in combination therapies [4] [5].

Practical Usage Guidance

- Formulation: Prepare a 10-100 mM stock solution in DMSO [5]. For in vivo studies, formulations can include 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O [3].

- Cellular Treatment: Effective concentrations typically range from 0.1 µM to 10 µM, depending on the application and cell type [2] [4].

- Storage: Store lyophilized powder at -20°C, desiccated. Once in DMSO solution, store at -20°C and use within 3 months, avoiding multiple freeze-thaw cycles [5].

References

- 1. The Bromodomain: A New Target in Emerging Epigenetic ... [pmc.ncbi.nlm.nih.gov]

- 2. Promiscuous targeting of bromodomains by this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Epigenetic Reader Domain inhibitor [selleckchem.com]

- 4. This compound is a Potent BET Inhibitor for Hematologic ... [cancer-research-network.com]

- 5. This compound [cellsignal.com]

bromosporine promiscuous targeting bromodomains function

The Rationale Behind Bromosporine's Development

Bromodomains (BRDs) are acetyl-lysine recognition modules found in proteins that regulate gene expression. The human BRD family includes 61 diverse domains, making it challenging to predict the effects of inhibiting any single one [1]. While selective BET inhibitors showed potent anti-cancer activity, the functional consequences of inhibiting most non-BET BRDs remained unclear [2].

This compound (BSP) was designed to address this by acting as a broad-spectrum, "promiscuous" inhibitor. The goal was to create a tool, analogous to the non-selective kinase inhibitor staurosporine, that could help identify cellular processes and diseases where BRDs have a regulatory function [1].

Mechanism of Action and Binding Profile

This compound achieves its promiscuity through a unique binding mode. Structural analysis revealed that while most BRDs have a conserved asparagine residue for acetyl-lysine recognition, they also possess a channel formed by the ZA loop and helix A. This compound was designed to engage the conserved asparagine while extending its sulfonamide substituent into this ZA-loop channel, resulting in excellent shape complementarity and high-affinity binding across diverse BRDs [1].

The table below summarizes the binding affinity (KD) of this compound for a selection of bromodomains, as measured by Isothermal Titration Calorimetry (ITC) [1].

| Bromodomain | Affinity (KD in nM) |

|---|---|

| BRD4(1) | 41.8 ± 2.8 |

| BRD4(2) | 39.7 ± 2.2 |

| BRD2(2) | 50.3 ± 5.0 |

| BRD3(2) | 50.0 ± 4.7 |

| BRDT(1) | 40.2 ± 2.8 |

| BRD9 | 41.7 ± 3.8 |

| TAF1L(2) | 43 |

| BRD1 | 1,653 ± 66 |

| BAZ2A | 3,745 ± 291 |

| PCAF | 4,700 |

This quantitative profile shows BSP has nanomolar affinity for at least 13 BRDs, including all BET family members, and lower micromolar affinity for others like PCAF [1].

Key Experimental Workflows and Findings

A critical proof-of-concept study applied this compound to leukemic cell lines, which are known to be sensitive to BET inhibition. The experimental workflow and key findings are summarized below.

Workflow and findings from the foundational this compound study in leukemia models.

The core methodology involved:

- In Vitro Binding Assays: Broad screening against 42 recombinant BRDs using biolayer interferometry (BLI) and validation of affinity for key targets via ITC confirmed BSP's promiscuous nanomolar binding [1].

- Cellular Phenotypic Assays: Treatment of leukemic cell lines with BSP led to strong anti-proliferative activity and inhibition of clonogenic growth, mirroring the effects of the pure BET inhibitor JQ1 [2] [1].

- Genome-Wide Transcriptional Analysis: Illumina microarrays analyzed transcriptional profiles after short-term BSP exposure. The resulting signature was compared to those from selective BET inhibitors and inhibitors of non-BET BRDs [1].

Research Applications and Protocol Details

This compound serves as a versatile tool in chemical biology and drug discovery.

- Identifying Critical BRDs in Disease: BSP can be used in phenotypic screens. A strong phenotypic response, followed by transcriptomic analysis, can indicate whether the effect is driven by BET inhibition or other BRDs [1].

- Starting Point for Inhibitor Development: The BSP scaffold provides a chemical template for developing new, more selective inhibitors for previously untargeted or weakly-targeted BRDs [1].

- Studying Parasitic Diseases: Research has used molecular dynamics simulations to study BSP's binding to the bromodomain of Leishmania donovani, providing insights for developing new anti-parasitic therapies [3].

A typical protocol for assessing BSP's functional effects in cell lines involves:

- Cell Culture & Treatment: Use validated cell lines (e.g., leukemic lines like MV4;11). Treat cells with BSP (e.g., at 1 µM), a selective BET inhibitor (e.g., JQ1, 500 nM), and DMSO vehicle control [1].

- Proliferation & Viability Assays: Perform cell counting or use assays like CellTiter-Glo at 24, 48, and 72 hours post-treatment to generate dose-response curves [1].

- Clonogenic Assays: Plate cells in semi-solid media like methylcellulose with inhibitors. Count colonies after 7-14 days to assess self-renewal capacity [1].

- RNA Extraction & Transcriptomics: Harvest cells 6-8 hours after treatment. Extract total RNA and analyze using genome-wide microarrays or RNA-seq [1].

- Data Analysis: Compare gene expression profiles. A high correlation between the BSP and JQ1 signatures, and a low correlation with non-BET inhibitor profiles, indicates a BET-driven response [1].

References

bromosporine crystallography studies binding mode

Structural Basis of Broad Bromodomain Binding

The table below summarizes the conserved binding mode of Bromosporine as revealed by crystallographic studies with various bromodomains.

| Bromodomain Target | PDB Code(s) (if provided in search results) | Key Binding Interactions & Structural Insights |

|---|---|---|

| BRD9 | N/A | Engages conserved asparagine (N100); sulfonamide substituent extends towards ZA-loop cavity [1]. |

| BRD4(1) | N/A | Binds acetyl-lysine site; interacts with conserved asparagine (N140); excellent shape complementarity [1]. |

| TAF1L(2) | N/A | Common binding mode observed; interacts with conserved asparagine (N1602) [1]. |

Experimental Protocols for Structural Studies

The following methodologies are commonly employed to determine the binding mode of bromodomain inhibitors like this compound.

- X-ray Crystallography: The primary technique for determining the atomic structure of bromodomain-inhibitor complexes.

- Isothermal Titration Calorimetry (ITC): Used to quantify binding affinity and thermodynamics.

- Thermal Shift Assay (TSA): A high-throughput method to identify potential binders based on protein stabilization.

- Procedure: A bromodomain protein and a fluorescent dye are mixed with this compound. The mixture is heated, and the temperature at which the protein unfolds is measured. An increase in melting temperature (ΔTm) suggests binding [1].

- Bio-Layer Interferometry (BLI): Used for screening binding affinity and kinetics.

- Procedure: Biotinylated bromodomains are immobilized on a biosensor. The binding and dissociation of this compound are measured in real-time as a shift in interference pattern, providing data on affinity (KD) and kinetics (kon, koff) [1].

Diagram of this compound's Conserved Binding Mode

The diagram below illustrates the conserved binding mode of this compound within the acetyl-lysine binding pocket of various bromodomains.

Conserved binding mode of this compound across diverse bromodomains

Key Design Rationale and Applications

This compound was rationally designed to achieve broad bromodomain targeting [1]. Analysis of numerous BRD structures revealed a conserved channel formed by the ZA loop and helix A that is rarely occupied by native peptide ligands. This compound's dicyclic core scaffold was optimized to target this conserved groove while avoiding subfamily-unique features like the BET-specific WPF shelf, enabling its promiscuous nanomolar affinity across families [1].

The structural insights from this compound's binding mode have facilitated development of bivalent chemical probes. One study created bivalent ligands by linking this compound units to target tandem bromodomains of TAF1, demonstrating enhanced affinity through multivalent engagement [2]. This compound also served as the starting point for developing covalent bromodomain probes by replacing its sulfonamide group with a dichlorotriazine warhead [3].

References

bromosporine role in chromatin biology and gene expression

Bromodomains, Chromatin, and Bromosporine's Mechanism

The table below summarizes the core concepts of bromodomain function and how this compound interacts with them.

| Concept | Description | This compound's Role |

|---|---|---|

| Bromodomain (BRD) | Protein interaction module that recognizes and binds to ε-N-acetylated lysine residues on histones and other proteins. [1] | Pan-Bromodomain Inhibitor: Broadly targets many BRDs (including BETs) by occupying the conserved acetyl-lysine binding pocket. [2] |

| Chromatin Accessibility | The permissibility of chromatinized DNA to contact by nuclear macromolecules, regulated by nucleosome occupancy and histone modifications. [3] | Modulates Transcription: By inhibiting BRDs present in chromatin-modifying enzymes and transcription factors, it alters chromatin state and gene expression. [2] [4] |

| Acetyl-Lysine Recognition | Binding is mediated by a hydrophobic pocket formed by ZA and BC loops, with key interactions with a conserved asparagine residue. [1] | Conserved Binding Mode: Its structure allows excellent shape complementarity with diverse BRD pockets, explaining its high, broad affinity. [2] |

Quantitative Binding Affinity and Transcriptional Effects

This compound's promiscuity and potency are demonstrated by direct binding measurements and observations of its rapid impact on transcription.

Binding Affinity Across Bromodomains

The following table shows a selection of this compound's dissociation constants (KD) for various human bromodomains, demonstrating its nanomolar-range potency. KD values were determined by Isothermal Titration Calorimetry (ITC). [2]

| Bromodomain | KD (nM) | Bromodomain | KD (nM) |

|---|---|---|---|

| BRD4(1) | 41.8 ± 2.8 | BRD2(2) | 50.3 ± 5.0 |

| BRD4(2) | 39.7 ± 2.2 | BRD3(1) | 91.7 ± 5.3 |

| BRDT(1) | 40.2 ± 2.8 | BRD1 | 1,653 ± 66 |

| BRD9 | 41.7 ± 3.8 | BAZ2A | 3,745 ± 291 |

| BRD3(2) | 50.0 ± 4.7 | PCAF | 4,700 (est.) |

Direct Transcriptional Effects

Advanced RNA profiling techniques have been used to decipher the direct and rapid transcriptional changes caused by epigenetic compounds like this compound.

- Methodology: Cells are treated with this compound and the nucleotide analog 4-thiouridine (4sU) for short periods (e.g., 30-60 minutes). Newly transcribed RNA is then separated from pre-existing RNA and sequenced. [5]

- Key Finding: This approach reveals that this compound, as a bromodomain inhibitor, produces a direct transcriptional impact that is easily detectable in the "new RNA" fraction, which is often obscured in standard RNA-seq analyses that measure long-term, downstream effects. [5]

Key Experimental Applications and Protocols

This compound has been utilized in various disease models to investigate the biological consequences of broad bromodomain inhibition.

Reactivation of Latent HIV-1 ("Shock and Kill" Strategy)

This application aims to flush out the hidden HIV-1 reservoir so it can be eliminated by the immune system or antiretroviral therapy. [6]

- Experimental Workflow:

- Key Results: this compound potently reactivated HIV-1 in latently infected cell lines (e.g., J-Lat C11, A10.6) in a dose- and time-dependent manner, with up to 85% of cells showing reactivation. [6] It also induced viral full-length transcripts in resting CD4+ T cells from ART-suppressed patients, with no obvious global T-cell activation. [6] The mechanism involves increasing phosphorylation of CDK9's T-loop, a key step for transcriptional elongation. [6]

Anti-Cancer Effects in Breast Cancer Models

Research has explored this compound's effect in targeting bromodomain-containing proteins like BPTF, which is activated in some breast cancers. [7]

Experimental Workflow:

- In Vitro Models: Use TNBC (e.g., MDA-MB-231) and ER-positive (e.g., MCF-7) human breast cancer cell lines. [7]

- Gene Silencing: Use shRNA/siRNA to stably or transiently knock down BPTF expression. [7]

- Pharmacological Inhibition: Treat cells with this compound, alone or in combination with a PI3K inhibitor (e.g., Gedatolisib). [7]

- Outcome Measures:

Key Results: BPTF knockdown suppressed cancer cell proliferation, induced apoptosis, and inhibited the PI3K pathway. [7] This compound, particularly when combined with Gedatolisib, produced significant anti-tumor effects in TNBC xenograft models, suggesting a rational combination therapy. [7]

Practical Research Use of this compound

For researchers planning experiments, here are the key practical details for using this compound.

| Parameter | Specification | Notes |

|---|---|---|

| Molecular Weight | 404.4 g/mol | [8] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | 20-25 mg/mL in DMSO | Clear solution. [8] [4] |

| Stock Solution | 10 mM in DMSO | Reconstitute 5 mg in 1.23 mL DMSO. [8] |

| Storage | -20°C, desiccated | Lyophilized powder stable 24 months; solution stable 3 months at -20°C. Aliquot recommended. [8] |

| Working Concentration | Varies (0.1 µM - 10 µM) | Dose-dependent effects observed from 0.1 µM; common in vitro range is 1-2.5 µM. [2] [6] |

Future Research and Therapeutic Implications

This compound's value lies in its utility as a tool compound for target identification and pathway discovery. Its broad-spectrum activity helps identify cellular processes where bromodomains have a regulatory function, inspiring the development of more selective inhibitors. [2] The direct transcriptional profiling methods it helped validate are now being applied at scale to profile over 80 epigenetic compounds, refining our understanding of their specificities and mechanisms. [5]

References

- 1. The role of human bromodomains in chromatin biology and ... [pmc.ncbi.nlm.nih.gov]

- 2. Promiscuous targeting of bromodomains by this compound identifies... [pmc.ncbi.nlm.nih.gov]

- 3. Chromatin accessibility: biological functions, molecular ... [nature.com]

- 4. 98% (HPLC) | Sigma-Aldrich this compound [sigmaaldrich.com]

- 5. Deciphering direct transcriptional effects of epigenetic ... [nature.com]

- 6. The bromodomain and extraterminal domain inhibitor this compound ... [oncotarget.com]

- 7. Frontiers | BPTF promotes the progression of distinct subtypes of... [frontiersin.org]

- 8. This compound [cellsignal.com]

bromosporine upstream transcriptional regulation mechanisms

Mechanism of Upstream Transcriptional Regulation

Bromosporine functions upstream in transcriptional regulation by broadly targeting bromodomains (BRDs), which are acetyl-lysine-dependent reader modules found in many proteins involved in chromatin remodeling and transcription [1] [2] [3]. The core mechanism can be broken down into three levels:

- Molecular Mechanism: this compound acts as a competitive inhibitor. It inserts into the conserved acetyl-lysine (Kac) binding pocket of BRDs, mimicking the natural ligand. It forms a key hydrogen bond with a conserved asparagine residue in the binding site and extends its sulfonamide group towards the ZA-loop cavity, achieving high-affinity, pan-selective binding [2] [4].

- Chromatin and Complex Level: By inhibiting BRDs, this compound disrupts the recruitment and function of large macromolecular complexes critical for gene expression, such as chromatin remodelers (e.g., SWI/SNF complex subunits BRD7/9) and histone acetyltransferases (HATs) [3] [4].

- Primary Transcriptional Outcome: Despite its promiscuity, studies in leukemia cell lines showed that a short exposure to this compound produces a transcriptional signature almost identical to that of selective BET inhibitors like JQ1. This identified BET proteins (BRD2, BRD3, BRD4, BRDT) as the master regulators of the primary transcription response in this context, with minimal additional changes attributable to non-BET BRD inhibition [1] [2].

The following diagram illustrates this upstream mechanism and the central role of BET proteins:

Quantitative Binding Affinity Profile

This compound's promiscuity is quantified by its nanomolar affinity for a wide range of BRDs. The table below summarizes its binding affinity (KD) for a selection of human bromodomains, as determined by Isothermal Titration Calorimetry (ITC) [2]:

| Bromodomain Protein | KD (nM) | Notes / Subfamily |

|---|---|---|

| BRD4(1) | 41.8 | BET Family |

| BRD4(2) | 39.7 | BET Family |

| BRDT(1) | 40.2 | BET Family |

| BRD9 | 41.7 | SWI/SNF (BRD7/9) |

| BRD2(2) | 50.3 | BET Family |

| BRD3(2) | 50.0 | BET Family |

| TAF1L(2) | 43 | Family VII |

| BRD1 | 1,653 | |

| BAZ2A | 3,745 | |

| PCAF | 4,700 (4.7 µM) | HAT (Family I) |

Key Experimental Evidence and Protocols

The role of this compound in upstream transcriptional regulation is supported by several key studies:

Identification of BET Proteins as Master Regulators (Leukemia Models)

This foundational study used this compound as a tool to dissect the functional importance of various BRDs in transcription [1] [2].

- Experimental Models: Leukemic cell lines (e.g., MV4;11) known to be sensitive to BET inhibition.

- Protocol Summary:

- Treatment: Cells were exposed to this compound for a short duration (e.g., 6-8 hours).

- Transcriptional Profiling: Genome-wide transcriptional profiles were analyzed using Illumina microarrays.

- Data Analysis: The gene expression signature from this compound treatment was compared to the signature generated by a selective BET inhibitor (JQ1).

- Key Finding: The transcriptional changes induced by broad BRD inhibition were almost entirely accounted for by the BET inhibition signature, with no significant additional changes from other BRDs [1] [2].

Reactivation of Latent HIV-1 through Tat/CDK9 Pathway

This compound was shown to reactivate latent HIV-1, revealing a specific upstream pathway it modulates [5].

- Experimental Models: Latently HIV-1-infected cell lines (J-Lat clones C11, A10.6) and primary resting CD4+ T-cells from ART-suppressed patients.

- Protocol Summary:

- Treatment: Cell lines and primary cells were treated with this compound (e.g., 0.1 - 2.5 µM) over 72 hours, both alone and combined with other activators (prostratin, TNF-α).

- Readout: HIV-1 reactivation was measured by flow cytometry (for GFP reporter) and by quantifying full-length HIV-1 transcripts.

- Mechanistic Investigation: The role of the viral Tat protein and phosphorylation of CDK9's T-loop was examined using western blotting and pharmacological assays.

- Key Finding: this compound potently reactivates latent HIV-1 by increasing phosphorylation of CDK9's T-loop, a critical step for transcriptional elongation, in a Tat-dependent manner [5].

The experimental workflow for these studies is summarized below:

Research Applications and Strategic Use

For researchers, this compound's primary utility lies in its ability to rapidly identify whether a biological process or disease model is driven by bromodomain activity.

- Phenotypic Screening: Use this compound as a first-line tool in phenotypic screens. A positive response suggests that one or more BRDs are involved, warranting further investigation with selective probes [3].

- Tool for "Untargetable" BRDs: It can inhibit BRDs for which no highly selective chemical probes yet exist, allowing for initial functional studies [4].

- Combination Therapy Studies: Research shows this compound can synergize with other agents. For example, it enhanced the effect of 5-Fluorouracil (5-FU) in colorectal cancer cells and potently reactivated HIV-1 when combined with PKC agonists [5] [4].

Limitations and Important Considerations

- Lack of Selectivity: Its promiscuity is a double-edged sword. Any observed phenotype cannot be automatically attributed to a specific BRD. Follow-up experiments with selective inhibitors or genetic validation (e.g., siRNA) are essential [1] [3].

- Context-Dependent Response: The primary transcriptional response is highly context-dependent. While BET inhibition dominated in leukemia models, the relative importance of non-BET BRDs might be greater in other cell types or disease states [2].

References

- 1. Promiscuous targeting of bromodomains by this compound identifies... [pubmed.ncbi.nlm.nih.gov]

- 2. Promiscuous targeting of bromodomains by this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. A chemical toolbox for the study of bromodomains and ... [nature.com]

- 4. A novel pan-selective bromodomain inhibitor for epigenetic ... [sciencedirect.com]

- 5. The bromodomain and extraterminal domain inhibitor this compound ... [oncotarget.com]

Bromosporine Application Notes for HIV-1 Latency Reactivation

1. Introduction Bromosporine is a promiscuous bromodomain and extra-terminal (BET) inhibitor that broadly targets BET proteins like BRD2, BRD3, BRD4, and BRDT, as well as some non-BET bromodomains such as BRD9 [1] [2] [3]. Its ability to reactivate latent HIV-1 via the "Shock and Kill" strategy has been demonstrated in various cell line models and primary cells from ART-suppressed patients, with research indicating it acts by increasing CDK9 T-loop phosphorylation and competing with the HIV-1 Tat protein for binding to the viral genome [4] [5] [6].

2. Material Preparation

- This compound Stock Solution: Reconstitute this compound powder in DMSO to a concentration of 10 mM [2]. For example, dissolve 5 mg of this compound (Molecular Weight: 404.4 g/mol) in 1.23 mL of DMSO.

- Storage: Store the lyophilized powder at -20°C, desiccated. Once in solution, aliquot and store at -20°C to avoid repeated freeze-thaw cycles; the solution is stable for approximately 3 months [2].

- Working Concentrations: The effective working concentration range in cell culture is typically 0.1 µM to 2.5 µM [4] [6].

3. Experimental Protocols The following workflow outlines a standard procedure for evaluating this compound's effect on latent HIV-1 reactivation in cell models, synthesizing methods from key studies.

Cell Culture and Treatment

- Latent Cell Lines: Use established HIV-1 latency models such as J-Lat clones (e.g., C11, A10.6). Culture cells in recommended medium (e.g., RPMI-1640 with 10% FBS) [4] [6].

- Primary Cells: Isolate resting CD4+ T cells from the peripheral blood of HIV-1 infected individuals on suppressive ART. Use Ficoll gradient centrifugation followed by magnetic bead-based negative selection for purification [6].

- Treatment: Seed cells in appropriate plates. The next day, add this compound at the desired concentrations. Include a negative control (e.g., DMSO vehicle) and positive controls (e.g., JQ1, SAHA) for validation [4] [6].

HIV-1 Reactivation Analysis

- Flow Cytometry (for reporter cell lines): After treatment (e.g., 72 hours), harvest cells and analyze using a flow cytometer. For J-Lat clones like C11 that express GFP under the control of the HIV-1 LTR, the percentage of GFP-positive cells directly indicates the level of latency reversal [4] [6].

- qRT-PCR (for primary cells and tissue samples): After a shorter treatment (e.g., 18 hours), extract total RNA from treated primary resting CD4+ T cells. Use primers/probes specific for HIV-1 transcripts (e.g., the 3' poly A region) to measure the intracellular levels of HIV-1 mRNA. Normalize data to a housekeeping gene [6].

Combination Treatment Protocol To test for synergistic reactivation, this compound can be combined with other latency reversing agents (LRAs).

- Agents: Prostratin (a PKC agonist) or TNF-α.

- Procedure: Treat cells with a low dose of this compound (e.g., 0.25 µM) alone and in combination with prostratin (0.2 µM) or TNF-α (10 ng/mL) for 72 hours [4] [6].

- Analysis: Analyze reactivation as described above. Use the Bliss independence model to determine if the effect of the combination is greater than the predicted additive effect of each drug alone [4] [6].

4. Key Findings and Data Summary The tables below summarize quantitative data from key studies on this compound's efficacy.

Table 1: Efficacy of this compound in Latent HIV-1 Cell Models

| Cell Model | This compound Concentration | Treatment Duration | Readout | Result | Reference |

|---|---|---|---|---|---|

| J-Lat C11 | 2.5 µM | 72 hours | % GFP+ cells | 85.6% | [4] [6] |

| J-Lat C11 | 0.1 µM to 2.5 µM | 72 hours | % GFP+ cells | Increase from 6.88% to 87.7% | [4] [6] |

| J-Lat A10.6 | 2.5 µM | 72 hours | % GFP+ cells | Significant dose-dependent increase | [4] [6] |

Table 2: Synergistic Reactivation of Latent HIV-1

| Treatment | Concentration | Effect (GFP+ % in C11 cells) | Bliss Independence Prediction | Synergy? | Reference |

|---|---|---|---|---|---|

| This compound | 0.25 µM | ~7.5% | - | - | [4] [6] |

| Prostratin | 0.2 µM | ~24% | - | - | [4] [6] |

| Bromo + Prostratin | 0.25 µM + 0.2 µM | ~76.5% (above control) | 21.3% | Yes | [4] [6] |

| TNF-α | 10 ng/mL | ~5% | - | - | [4] [6] |

| Bromo + TNF-α | 0.25 µM + 10 ng/mL | ~14.6% (above control) | 2.87% | Yes | [4] [6] |

5. Proposed Mechanism of Action The proposed mechanism by which this compound reactivates latent HIV-1 involves competition at the viral promoter and facilitation of transcriptional elongation, as illustrated below.

6. Critical Considerations for Researchers

- Specificity: As a broad-spectrum inhibitor, this compound is an excellent tool for initial phenotypic screens to identify processes regulated by bromodomains. However, follow-up studies with more selective inhibitors (e.g., JQ1 for BET proteins) or genetic approaches (e.g., knockdown of specific bromodomains like BRD9) are necessary to pinpoint the exact molecular target responsible for the observed HIV-1 reactivation [5] [1].

- Cytotoxicity and Activation: Studies report that this compound treatment did not cause obvious cytotoxicity or global activation of T cells in primary cell models ex vivo at effective concentrations [4] [6]. However, a full dose-response cytotoxicity assay (e.g., using MTS or similar) should be included in any new experimental setup.

- Context of Use: this compound has also been shown to reduce B cell proliferation in other screening contexts [7]. Researchers should be mindful of its potential cell-type-specific effects when designing experiments.

References

- 1. Promiscuous targeting of bromodomains by this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound [cellsignal.com]

- 3. This compound BRD1, BRD2, BRD3, BRD4 27612 [bpsbioscience.com]

- 4. The bromodomain and extraterminal domain inhibitor ... [oncotarget.com]

- 5. BRD9 functions as an HIV-1 latency regulatory factor [pubmed.ncbi.nlm.nih.gov]

- 6. The bromodomain and extraterminal domain inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 7. Epigenetic modulators of B cell fate identified through ... [nature.com]

Comprehensive Application Notes and Protocols: Bromosporine Treatment in Leukemia Cell Lines

Introduction to Bromosporine and Its Relevance in Leukemia Research

This compound is a potent, non-selective bromodomain inhibitor that has emerged as a valuable chemical probe in oncology research, particularly for investigating epigenetic mechanisms in hematological malignancies. This small molecule inhibitor exhibits broad-spectrum activity across multiple bromodomain families, making it a useful tool for understanding the complex roles of epigenetic readers in cancer biology [1] [2]. In the context of leukemia research, this compound has demonstrated significant anti-proliferative effects across various acute myeloid leukemia (AML) cell lines, positioning it as a promising candidate for mechanistic studies and combination therapy development [2].

The therapeutic potential of bromodomain inhibition in leukemia is supported by multiple studies highlighting the critical role of epigenetic regulators in hematopoietic malignancies. Acute myeloid leukemia represents a diverse group of blood cancers characterized by genetic, phenotypic, and clinical heterogeneity, creating challenges for targeted therapeutic development [3]. The dependence of AML cells on specific bromodomain-containing proteins, including BRD4 and BRD9, has been well-established in preclinical models, providing a strong rationale for investigating pan-bromodomain inhibitors like this compound in this disease context [4] [5].

This compound Treatment Concentrations for Leukemia Cell Lines

Quantitative Data on Effective Concentrations

The following table summarizes the reported effective concentrations of this compound across various leukemia cell lines based on experimental data:

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effects | Citation |

|---|---|---|---|---|---|

| MV4;11 | AML | 0.1, 0.5 and 1 μM | 6-10 days | Dose-dependent inhibition | [2] |

| KASUMI-1 | AML | 0.1, 0.5 and 1 μM | 6-10 days | Dose-dependent inhibition | [2] |

| OCI-AML3 | AML | 0.1, 0.5 and 1 μM | 6-10 days | Dose-dependent inhibition | [2] |

| K562 | CML | 0.1, 0.5 and 1 μM | 6-10 days | Dose-dependent inhibition | [2] |

| Various AML cells | AML | 2.5 μM | 72 hours | Activated HIV-1 replication in latent HIV-1 J-Lat clone C11 cells | [2] |

Key Considerations for Concentration Selection

When designing experiments with this compound in leukemia models, several factors require careful consideration:

Time-dependent effects: The anti-leukemic activity of this compound becomes more pronounced with extended exposure, with optimal effects typically observed between 6-10 days of treatment in proliferation assays [2]

Cell line variability: While the table above provides general guidance, researchers should note that individual cell lines may exhibit varying sensitivity to this compound based on their genetic background, expression of target bromodomains, and dependency on specific epigenetic regulators

Solubility and stability: this compound is typically prepared in DMSO stock solutions at concentrations up to 51.7 mg/mL (127.83 mM), with working aliquots stored at -20°C to maintain stability [6]

Detailed Experimental Protocols

Cell Culture and Compound Preparation

Materials Required:

- Leukemia cell lines (e.g., MV4;11, KASUMI-1, OCI-AML3, K562)

- Appropriate cell culture media (RPMI-1640 for most leukemia lines)

- Fetal bovine serum (FBS), penicillin-streptomycin

- This compound (CAS: 1619994-69-2)

- Dimethyl sulfoxide (DMSO, cell culture grade)

- Sterile plasticware (T-flasks, multi-well plates, pipettes)

Procedure:

Cell Culture Maintenance:

- Maintain leukemia cell lines in appropriate complete media at 37°C in a humidified 5% CO₂ incubator

- Keep cells in logarithmic growth phase by passaging every 2-3 days at densities between 2-8×10⁵ cells/mL depending on the specific cell line

This compound Stock Solution Preparation:

- Prepare a 10 mM stock solution by dissolving 4.04 mg of this compound in 1 mL of DMSO

- Vortex thoroughly until completely dissolved (approximately 30-60 seconds)

- Aliquot into small volumes (10-20 μL) to avoid freeze-thaw cycles and store at -20°C or -80°C for long-term storage

Working Solution Preparation:

- Thaw this compound stock solution at room temperature immediately before use

- Prepare serial dilutions in complete culture media to achieve the desired final concentrations (typically ranging from 0.1-10 μM)

- Ensure that the final DMSO concentration does not exceed 0.1% (v/v) in any treatment condition, with matched vehicle controls in all experiments

Anti-proliferation Assay Protocol

Experimental Workflow:

Detailed Steps:

Cell Plating:

- Harvest logarithmically growing cells and count using a hemocytometer or automated cell counter

- Adjust cell density to appropriate concentration in complete media (typically 1-5×10⁴ cells/mL depending on doubling time)

- Plate 100 μL cell suspension per well in 96-well tissue culture plates

- Include blank control wells (media only) and vehicle control wells (0.1% DMSO)

Compound Treatment:

- After 24 hours of incubation to allow cell stabilization, add 100 μL of 2× concentrated this compound working solutions to achieve final desired concentrations

- Include a minimum of 8 concentration points with triplicate wells for each condition

- For dose-response curves, include concentrations spanning 0.01-10 μM to adequately characterize the response

Proliferation Assessment:

- Incubate plates for 6-10 days, monitoring cell growth periodically using trypan blue exclusion or alamarBlue assays

- For endpoint measurements, use CellTiter-Glo Luminescent Cell Viability Assay according to manufacturer's instructions to quantify ATP levels as a proxy for viable cell number

- Measure luminescence using a plate reader and normalize values to vehicle-treated controls

Data Analysis:

- Calculate percentage inhibition using the formula: % Inhibition = [1 - (Luminescence_treated / Luminescence_control)] × 100

- Generate dose-response curves and calculate IC₅₀ values using nonlinear regression analysis in GraphPad Prism or similar software

Cell Cycle and Apoptosis Analysis Protocols

Cell Cycle Analysis Procedure:

- Treat cells with this compound at relevant concentrations (0.1-1 μM) for 48-72 hours

- Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C

- Wash cells with PBS, then treat with RNase A (100 μg/mL) and stain with propidium iodide (50 μg/mL)

- Analyze DNA content by flow cytometry, quantifying the percentage of cells in G₀/G₁, S, and G₂/M phases

Apoptosis Assessment:

- After 48-72 hours of this compound treatment, harvest cells and stain with Annexin V-FITC and propidium iodide using commercial apoptosis detection kits

- Analyze by flow cytometry within 1 hour of staining

- Identify populations of viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells

Western Blot Analysis:

- Prepare whole cell lysates from treated cells using RIPA buffer with protease and phosphatase inhibitors

- Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against cleaved PARP, caspase-3, and caspase-9 to confirm apoptosis induction [2]

Mechanism of Action and Signaling Pathways

Bromodomain Inhibition and Transcriptional Regulation

This compound exerts its anti-leukemic effects through promiscuous targeting of multiple bromodomains, which are evolutionarily conserved protein modules that recognize acetylated lysine residues on histone tails and other proteins [1] [7]. This broad inhibition profile distinguishes this compound from more selective BET inhibitors like JQ1 and enables simultaneous targeting of multiple epigenetic regulators involved in leukemia maintenance.

The following diagram illustrates the key signaling pathways affected by this compound in leukemia cells:

Key mechanistic insights:

BRD9 inhibition: this compound directly targets BRD9, a subunit of the ncBAF chromatin-remodeling complex that sustains MYC transcription in AML cells [4] [8]. Genetic studies have demonstrated that BRD9 is required for AML cell proliferation, with knockdown resulting in cell cycle arrest and differentiation [4]

Broad bromodomain targeting: Beyond BRD9, this compound exhibits nanomolar affinity for at least 13 different bromodomains and low micromolar activity against 12 additional bromodomains, creating a complex polypharmacology profile that simultaneously disrupts multiple oncogenic transcriptional programs [1]

Metabolic effects: Interestingly, other bromodomain inhibitors have been shown to create metabolic vulnerabilities in cancer cells under conditions of glucose deprivation, suggesting potential crosstalk between epigenetic regulation and metabolic pathways that may be relevant to this compound's mechanism [7]

Comparison with Other Bromodomain-Targeting Approaches

The non-selective nature of this compound contrasts with the more targeted approach of selective BRD4 inhibitors like JQ1 [5] or BRD9-specific inhibitors like I-BRD9 [8]. This broad targeting profile may be advantageous in preventing resistance mechanisms that can emerge with selective inhibition but requires careful interpretation of phenotypic outcomes due to the multiplicity of targets affected.

Data Interpretation and Troubleshooting

Analyzing Dose-Response Relationships

When interpreting results from this compound treatment experiments:

EC₅₀/IC₅₀ values: The concentration causing 50% of maximal effect should be consistent across biological replicates for a given cell line. Significant variations may indicate issues with compound solubility, cell passage number, or assay conditions

Hill slope: The steepness of the dose-response curve provides information about the cooperativity of binding. Shallow slopes may suggest multi-target engagement, which is expected with this compound's promiscuous mechanism

Maximal efficacy: The plateau of the dose-response curve indicates the maximal biological effect achievable with this compound in a specific cellular context

Common Technical Challenges and Solutions

| Problem | Potential Causes | Solutions |

|---|---|---|

| Inconsistent results between replicates | Compound precipitation, edge effects in plates | Pre-warm media before dilution, use interior wells, include vehicle controls |

| Poor potency compared to literature | Compound degradation, incorrect concentration | Prepare fresh stock solutions, verify concentrations spectrophotometrically |

| Excessive cytotoxicity in controls | DMSO toxicity, poor cell health | Keep DMSO ≤0.1%, ensure cells are in log-phase growth before plating |

| No dose-response observed | Incorrect cell density, overgrown cultures | Optimize seeding density, treat cells during logarithmic growth |

Considerations for Combination Therapy Studies

Based on emerging research with bromodomain inhibitors:

Chemosensitization approaches: Non-toxic concentrations of epigenetic modifiers like 3-bromopyruvate can boost chemotherapy effects in AML cells through pro-oxidant mechanisms [3]. Similar strategies could be explored with this compound

Sequential vs. concurrent treatment: The timing of this compound administration relative to other agents may significantly impact efficacy. Empirical testing of various sequences is recommended

Validation of synergy: Use combination index methods (Chou-Talalay) or Bliss independence models to distinguish synergistic from additive effects when combining this compound with other therapeutics

References

- 1. Promiscuous targeting of bromodomains by this compound identifies... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | BET Inhibitor [medchemexpress.com]

- 3. 3-Bromopyruvate boosts the effect of chemotherapy in ... [sciencedirect.com]

- 4. Sensitivity and engineered resistance of myeloid leukemia ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Novel Bromodomain-Containing Protein 4 ... [pmc.ncbi.nlm.nih.gov]

- 6. | CAS... | Manufacturer BioCrick this compound [biocrick.com]

- 7. A chemical toolbox for the study of bromodomains and ... [nature.com]

- 8. Identification and Development of BRD9 Chemical Probes [mdpi.com]

bromosporine stock solution preparation and storage DMSO

Chemical Profile & Handling Overview

The table below summarizes the key chemical and handling information for Bromosporine that you will need for laboratory work.

| Property | Specification |

|---|---|

| CAS Number | 1619994-69-2 [1] [2] [3] |

| Molecular Formula | C17H20N6O4S [2] [4] [3] |

| Molecular Weight | 404.4 g/mol [2] [4] [3] |

| Purity | >98% [1] [2] |

| Solubility in DMSO | ≥ 40.4 mg/mL (∼100 mM) [3] |

| Primary Solvent | DMSO [2] [3] |

| Storage (Lyophilized Powder) | -20°C, desiccated [2] |

| Storage (Solution in DMSO) | -20°C [2] |

Stock Solution Preparation & Storage Protocol

This section provides a step-by-step procedure for preparing a standard 10 mM this compound stock solution.

Materials and Equipment

- This compound lyophilized powder (e.g., 5 mg) [2]

- Anhydrous DMSO (cell culture grade, sterile-filtered recommended)

- Analytical balance

- Sterile microcentrifuge tubes (e.g., 1.5 mL or 1.7 mL)

- Micropipettes and sterile tips

- Vortex mixer

- Personal Protective Equipment (PPE): Lab coat, gloves, and safety glasses.

Step-by-Step Procedure

- Weighing: Bring the this compound vial to room temperature before opening to prevent condensation. Accurately weigh out the desired amount of powder.

- Reconstitution: To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.235 mL of anhydrous DMSO [2].

- Mixing: Cap the tube tightly and vortex thoroughly for 1-3 minutes until the powder is completely dissolved, yielding a clear solution.

- Aliquoting: Immediately aliquot the dissolved stock solution into sterile, labeled microcentrifuge tubes. Recommended aliquot volumes are 20-100 µL to minimize freeze-thaw cycles [2].

- Storage: Store all aliquots at -20°C in the dark [2]. The lyophilized powder is stable for at least 24 months when stored desiccated at -20°C. Once in solution, it should be used within 3 months to prevent loss of potency [2].

Critical Experimental Considerations

- Freeze-Thaw Cycles: Aliquot the stock solution to avoid repeated freezing and thawing, which can lead to precipitation and degradation of the compound [2].

- Aseptic Technique: While DMSO itself is bacteriostatic, using sterile tubes and techniques during preparation prevents microbial contamination.

- Concentration Verification: If critical for your assay, consider verifying the concentration of your stock solution using a method like UV spectrophotometry, as slight variations can occur.

In Vitro Application & Workflow

This compound is a broad-spectrum bromodomain inhibitor. The following workflow outlines its typical use in cell-based assays.

Key Points for Cell Assays:

- Working Concentrations: The effective concentration varies by cell type and assay objective. Literature reports using a wide range, from nanomolar (e.g., 100 nM) to micromolar (e.g., 1-20 µM) levels [1].

- Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1%) as your experimental groups to account for any solvent effects.

- DMSO Final Concentration: As a general rule, the final concentration of DMSO in cell culture media should not exceed 0.1% (v/v) to avoid cytotoxicity.

Mechanism of Action & Research Applications

This compound is a potent, broad-spectrum inhibitor of bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby "reading" epigenetic marks [1] [5]. Its primary mechanism is to disrupt the recruitment of chromatin-modifying complexes and transcriptional regulators to acetylated chromatin.

Key research applications based on its biological activity include:

- Synergistic Cancer Therapy: this compound enhances the cytotoxic effect of 5-fluorouracil (5-FU) in colorectal cancer cells, reducing cell viability and increasing apoptosis [1].

- Latent HIV-1 Reactivation: It can reactivate latent HIV-1 in vitro, making it a potential candidate for "shock and kill" eradication strategies [1] [2].

- Chemical Probe: Its broad-spectrum activity makes it a valuable tool for functional assays exploring bromodomain biology [1] [5].

References

- 1. | Epigenetic Reader Domain inhibitor this compound [invivochem.com]

- 2. This compound [cellsignal.com]

- 3. This compound - 5-Methyl-UTP [5-methyl-utp.com]

- 4. This compound BRD1, BRD2, BRD3, BRD4 27612 [bpsbioscience.com]

- 5. Selectivity on-target of bromodomain chemical probes by ... [pmc.ncbi.nlm.nih.gov]

bromosporine in vitro cancer cell proliferation assay

Bromosporine Application Notes

Mechanism of Action

This compound is characterized as a promiscuous bromodomain inhibitor. It broadly targets many of the 61 human bromodomains with nanomolar affinity, including BET proteins (BRD2, BRD3, BRD4, BRDT) and non-BET proteins like BRD9. It functions by occupying the acetyl-lysine binding pocket, thereby disrupting the interaction between bromodomain-containing proteins and acetylated histones or transcription factors. This leads to the modulation of gene expression programs critical for cancer cell proliferation and survival [1] [2].

Summary of In Vitro Anti-Proliferative Findings

The table below summarizes quantitative data on the effects of this compound on cancer cell proliferation from key studies.

Table 1: In Vitro Anti-Proliferative Effects of this compound in Cancer Models

| Cancer Type | Cell Line/Model | This compound Treatment | Key Findings on Proliferation & Viability | Citation |

|---|---|---|---|---|

| Breast Cancer | MDA-MB-231 (TNBC), MCF-7 (ER+) | Used in combination with other agents (e.g., PI3K inhibitor) | Significant anti-tumor effects in culture; synergism observed in combination therapies [3]. | |

| Colorectal Cancer (CRC) | CRC cell lines | 0-1000 nM for 72 hours; combined with 5-FU | Synergistic inhibition of cell growth; distinct increase in G1 phase arrest when combined with 5-FU [4]. | |

| Acute Myeloid Leukemia (AML) | AML cell lines | 0.1, 0.5 and 1 μM over 6-10 days | Inhibition of AML cells in a dose-dependent manner [4]. | |

| Leukemia | Leukemic cell lines | Not specified in excerpt | Strong anti-proliferative activity and inhibition of clonogenic growth, comparable to pan-BET inhibitor JQ1 [1]. | |

| General Toxicity (Non-Cancer) | Primary CD4+ T cells | 1-50 μM for 48 hours | No marked toxicity observed, indicating a potential selective window [4]. |

The following diagram illustrates the conceptual workflow for assessing this compound's anti-cancer activity in vitro, from hypothesis to mechanistic investigation.

Detailed Experimental Protocols

Protocol 1: Cell Proliferation and Viability Assay (General)

This protocol is adapted from methods used across multiple studies [3] [4].

- Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, CRC, or AML lines) in 96-well or 24-well plates at a density of 500-5,000 cells per well, depending on the cell line's doubling time. Allow cells to adhere overnight.

- Compound Treatment:

- Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

- Prepare serial dilutions in complete cell culture medium to achieve final working concentrations (typically in the range of 0.1 μM to 10 μM). Include a vehicle control (DMSO at the same concentration as treated groups).

- For combination studies, co-treat cells with this compound and other agents (e.g., 5-FU, PI3K inhibitors).

- Replace the culture medium with the treatment medium. Each condition should have multiple replicates.

- Incubation: Incubate cells for the desired duration (e.g., 48-72 hours, or up to 10 days for long-term assays).

- Viability Measurement:

- At the endpoint, assess cell viability using a standard MTT, MTS, or CellTiter-Glo assay according to the manufacturer's instructions.

- Measure the absorbance or luminescence using a plate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Clonogenic (Colony Formation) Assay

This protocol is crucial for assessing long-term proliferative potential and is based on established methods [1] [3].

- Cell Seeding and Treatment: Seed a low number of cells (500-1000 cells per well) in a 6-well plate. After 24 hours, treat the cells with the desired concentration of this compound.

- Long-Term Incubation: Incubate the cells for 1-2 weeks, or until visible colonies (typically >50 cells per colony) form in the vehicle control wells. Refresh the culture medium containing the compound every 3-4 days.

- Staining and Counting:

- After incubation, carefully aspirate the medium.

- Wash the cells gently with phosphate-buffered saline (PBS).

- Fix the colonies with 70% ethanol or 4% paraformaldehyde for 10-30 minutes.

- Aspirate the fixative and stain the colonies with a 0.5% crystal violet solution for 30 minutes.

- Gently rinse the plate with tap water to remove excess dye and air-dry.

- Data Analysis: Count the number of stained colonies manually or using image analysis software. The percentage of colony formation is calculated relative to the vehicle control.

Protocol 3: Analysis of Apoptosis and Cell Cycle by Flow Cytometry

This protocol is synthesized from descriptions in the search results [3] [4].

- Cell Treatment and Harvest: Treat cells (e.g., 1x10⁶ cells per condition) with this compound for 24-72 hours. Harvest both adherent and floating cells by trypsinization and centrifugation.

- Apoptosis Assay (Annexin V/Propidium Iodide):

- Resuspend the cell pellet in PBS.

- Stain the cells using a commercial Annexin V-FITC/PI kit according to the manufacturer's instructions (e.g., Muse Annexin V and Dead Cell Assay Kit).

- Incubate for 15-20 minutes at room temperature in the dark.

- Analyze the samples immediately using a flow cytometer to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

- Cell Cycle Analysis:

- After harvesting, fix the cells in 70% ice-cold ethanol for at least 3 hours at -20°C.

- Centrifuge the fixed cells and stain the DNA using a solution containing propidium iodide (PI) and RNase (e.g., Muse Cell Cycle Assay Kit).

- Incubate for 30 minutes at room temperature in the dark.

- Acquire data on a flow cytometer and analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Key Research Applications and Considerations

- Combination Therapy: Research suggests that this compound's efficacy can be enhanced when used in combination with other agents. For example, it shows synergy with the chemotherapeutic 5-FU in colorectal cancer models and with the PI3K inhibitor gedatolisib in breast cancer models [4] [3].

- Downstream Signaling Analysis: To understand the molecular mechanism, researchers often analyze changes in key signaling pathways post-treatment. Western blotting can be performed to examine the downregulation of proteins like phosphorylated AKT (Ser473), phosphorylated GSK-3β (Ser9), and cyclin D1 (CCND1), which are associated with proliferation and survival [3].

- Critical Controls and Reagents:

- Vehicle Control: Always include a DMSO control at the same concentration used for dissolving this compound.

- Positive Controls: Use established BET inhibitors (e.g., JQ1) or chemotherapeutics as positive controls for anti-proliferative and pro-apoptotic effects.

- This compound Source: this compound is commercially available from biological suppliers (e.g., BPS Bioscience, Catalog #27612). A stock solution is typically prepared in DMSO and stored at -20°C [2].

The following diagram outlines the proposed signaling pathways through which this compound exerts its anti-cancer effects, based on the literature.

Conclusion

This compound serves as a potent, broad-spectrum tool compound for investigating the role of bromodomains in cancer cell proliferation. The protocols outlined provide a foundation for conducting robust in vitro experiments. Researchers are encouraged to tailor the concentration, duration, and combination partners based on their specific cell models and research objectives.

References

- 1. Promiscuous targeting of bromodomains by this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound BRD1, BRD2, BRD3, BRD4 27612 [bpsbioscience.com]

- 3. Frontiers | BPTF promotes the progression of distinct subtypes of... [frontiersin.org]

- 4. This compound is a Potent BET Inhibitor for Hematologic ... [cancer-research-network.com]

Comprehensive Application Notes and Protocols: Bromosporine Molecular Dynamics Simulations in Bromodomain Complexes

Introduction to Bromodomain Structural Biology and Bromosporine

Bromodomains are evolutionarily conserved protein modules that function as "readers" of acetylated lysine residues on histone tails and other transcription-associated proteins. These domains play crucial roles in epigenetic regulation by recruiting chromatin-modifying complexes to specific genomic locations, thereby influencing gene expression patterns in both normal physiology and disease states [1] [2]. The human genome encodes approximately 61 bromodomains across 42 diverse proteins, which can be classified into eight distinct subfamilies based on structural and sequence similarities [3] [1]. The BET (bromodomain and extra-terminal) subfamily, comprising BRD2, BRD3, BRD4, and BRDT, has received particular attention in drug discovery due to its established roles in cancer and inflammatory diseases [4] [2].

This compound was developed as a promiscuous bromodomain inhibitor with nanomolar affinity for numerous bromodomains, creating a valuable chemical tool for identifying cellular processes regulated by these domains [3]. Unlike selective inhibitors that target specific bromodomains, this compound's broad targeting profile makes it particularly useful for exploring the functional roles of bromodomains across different subfamilies and identifying which bromodomains might be master regulators in specific biological contexts [3]. Structural analyses reveal that this compound adopts a conserved binding mode across diverse bromodomains, inserting into the acetyl-lysine binding cavity and engaging the conserved asparagine residue while extending its sulfonamide substituent toward the ZA-loop binding channel [3] [5].

Table 1: Key Structural Features of Bromodomains

| Structural Element | Description | Functional Role |

|---|---|---|

| Overall Fold | Left-handed bundle of four alpha helices (αZ, αA, αB, αC) | Conserved structural scaffold |

| Loop Regions | ZA loop (connecting αZ and αA), BC loop (connecting αB and αC) | Form acetyl-lysine binding site |

| KAc Binding Site | Hydrophobic cavity between ZA and BC loops | Recognizes acetylated lysine residues |

| Conserved Residue | Asparagine in canonical bromodomains | Forms hydrogen bonds with acetyl group |

| Structural Variations | ZA channel, WPF shelf, gatekeeper residue | Confer selectivity toward different inhibitors |

This compound Properties and Binding Characteristics

This compound (BSP) represents a strategic tool compound in bromodomain research, deliberately designed to overcome the selectivity challenges inherent in targeted bromodomain inhibition. Its development was inspired by the approach taken with the non-selective kinase inhibitor staurosporine, which has served as a versatile tool for studying phosphorylation-dependent cellular processes [3]. This compound was optimized from a dicyclic triazolopyridazine core scaffold through several iterations to enhance its interactions with the conserved structural elements shared across diverse bromodomains while minimizing interactions with subfamily-unique features that confer selectivity [3]. This design strategy explains this compound's unusually broad targeting profile compared to most bromodomain inhibitors developed to date.

Biophysical characterization using isothermal titration calorimetry (ITC) has demonstrated this compound's nanomolar affinity for multiple bromodomains. For BRD4(1), this compound exhibits a KD of 41.8 nM, while for BRD9 it shows a KD of 41.7 nM [3]. The compound also displays strong binding to previously untargeted bromodomains such as TAF1L(2) (KD = 43 nM) and provides a novel chemical starting point for bromodomains that had previously been targeted with only weak compounds, such as PCAF (BSP KD = 4.7 μM) [3]. High-resolution crystal structures of this compound in complex with various bromodomains, including BRD9 (PDB: 5IGM) and the first bromodomain of BRD4, reveal a common binding mode in which the inhibitor engages the conserved asparagine while extending toward the ZA-loop channel [3] [5].

Table 2: this compound Binding Affinities for Selected Bromodomains

| Bromodomain | KD (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

|---|---|---|---|---|

| BRD4(1) | 41.8 ± 2.8 | -9.73 | -11.09 | -1.36 |

| BRD4(2) | 39.7 ± 2.2 | -9.77 | -6.60 | 3.17 |

| BRD9 | 41.7 ± 3.8 | -9.73 | -8.75 | 0.98 |

| BRD2(1) | 97.1 ± 6.7 | -9.25 | -7.90 | 1.34 |

| BRD3(1) | 91.7 ± 5.3 | -9.08 | -10.02 | -0.95 |

| TAF1L(2) | 43.0 ± 4.0 | -9.70 | -8.10 | 1.60 |

Molecular Dynamics Simulation Protocols for Bromodomain-Bromosporine Complexes

System Setup and Preparation

Molecular dynamics (MD) simulations provide powerful insights into the conformational dynamics and binding mechanisms of bromodomain-inhibitor complexes at atomic resolution. For this compound-bromodomain systems, proper initial structure preparation is essential for generating physiologically relevant simulation trajectories. The protocol typically begins with obtaining the crystal structure of the bromodomain-bromosporine complex from the Protein Data Bank (e.g., PDB: 5IGM for BRD9-BSP complex) [5]. The protein structure should be processed by adding hydrogen atoms using standard protonation states at physiological pH (7.0-7.4), with particular attention to histidine tautomers based on their local environment. The this compound force field parameters can be generated using the General AMBER Force Field (GAFF) with RESP partial charges derived from quantum mechanical calculations at the HF/6-31G* level or similar basis sets [4].

The prepared bromodomain-bromosporine complex should be solvated in a cubic water box with a minimum 10-12 Å padding between the protein and box edges using explicit water models such as TIP3P [4] [6]. Appropriate counterions (typically Cl⁻) should be added to neutralize the system charge, with additional ions included to simulate physiological salt concentrations (e.g., 150 mM NaCl) [4]. The complete system then undergoes energy minimization using a two-step protocol: first restraining heavy atoms with 500-1000 steps of steepest descent followed by 500-1000 steps of conjugate gradient minimization, then performing unrestricted minimization of the entire system using the same step sequence. This preparation ensures steric clashes are removed while maintaining the overall protein structure [4] [6].

Production MD Simulation Parameters